molecular formula C11H11NO B052464 4,7-Dimethylquinolin-2(1h)-one CAS No. 2585-18-4

4,7-Dimethylquinolin-2(1h)-one

Cat. No. B052464
CAS RN: 2585-18-4
M. Wt: 173.21 g/mol
InChI Key: WFVZLFFKZBDDCM-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of quinoline derivatives, including 4,7-Dimethylquinolin-2(1h)-one, often involves multi-component reactions that allow for the efficient creation of complex molecules. For instance, a general method has been developed for synthesizing quinoline derivatives through reactions that form multiple bonds, including C-S, C-C, and C-X bonds, thereby rapidly increasing molecular complexity. This approach involves cascade reactions such as halosulfonylation, which utilize readily accessible arylsulfonyl hydrazides and halogenating agents (Zhu et al., 2016). Additionally, one-pot methods have been praised for their efficiency in synthesizing novel quinoline derivatives, showcasing the adaptability of synthetic strategies to accommodate diverse functional groups and structural requirements (Fındık et al., 2012).

Molecular Structure Analysis The molecular structure of quinoline derivatives, including those similar to 4,7-Dimethylquinolin-2(1h)-one, has been extensively studied through crystallography. These molecules often exhibit planar structures, with minimal dihedral angles between the planes of the quinoline rings, indicating a high degree of conjugation and rigidity in their molecular framework (Rajnikant et al., 2003). This planarity is crucial for their chemical reactivity and interaction with biological targets.

Chemical Reactions and Properties Quinoline derivatives are known for their diverse chemical reactivity, which allows them to participate in various chemical transformations. This reactivity is largely due to the electron-rich nature of the quinoline nitrogen, making these compounds suitable for nucleophilic attack and participation in coupling reactions. The introduction of substituents on the quinoline nucleus can significantly alter its electronic and steric properties, influencing its reactivity in synthetic applications (Ando et al., 1974).

Physical Properties Analysis The physical properties of quinoline derivatives like 4,7-Dimethylquinolin-2(1h)-one are influenced by their molecular structure. The planarity of the quinoline core contributes to strong π-π interactions, which can affect their melting points, boiling points, and solubility in various solvents. These properties are crucial for their application in chemical syntheses and pharmaceutical formulations.

Chemical Properties Analysis Quinoline derivatives exhibit a wide range of chemical properties, including electrophilic and nucleophilic reactivity, which can be manipulated through functionalization at various positions on the ring. The presence of electron-donating or withdrawing groups can significantly affect their acidity, basicity, and overall reactivity in chemical reactions. These modifications enable the fine-tuning of quinoline derivatives for specific applications, including their use as catalysts, ligands, and synthetic intermediates (Li et al., 2008).

Scientific Research Applications

  • Synthesis and Industrial Applications : "4,7-Dimethylquinolin-2(1h)-one" and its derivatives are synthesized through condensation reactions and find applications in industry for the preparation of analytical reagents, ligands, dyestuffs, bioindicators, and pharmaceutical substances. They are biochemically significant and are tested as potential anticancer reagents and active substances against the HIV virus (Aydemir & Kaban, 2018).

  • Alzheimer's Disease Treatment : The family of 2-substituted 8HQs, related to "4,7-Dimethylquinolin-2(1h)-one," has been proposed for Alzheimer's disease treatment. They have shown efficacy in disaggregating metal-enriched amyloid plaques and inhibiting Cu/Aβ redox chemistry in Alzheimer's disease models (Kenche et al., 2013).

  • Anticancer and Tubulin-Binding Agents : Certain derivatives of "4,7-Dimethylquinolin-2(1h)-one" demonstrate significant anticancer properties, acting as tubulin-binding tumor-vascular disrupting agents. These compounds target established blood vessels in tumors and show potential as novel anticancer leads (Cui et al., 2017).

  • Synthesis of Anticancer Derivatives : Novel derivatives of "7-amino-4-methylquinolin-2(1H)-one" have been synthesized and evaluated for anticancer activity. They showed selectivity for cancer cells and inhibited cell migration, presenting a starting point for new anti-cancer drugs (Kubica et al., 2018).

  • Blood Brain Barrier Penetration and Anticancer Activity : Some derivatives exhibit potent apoptosis-inducing properties and have high blood-brain barrier penetration, showing efficacy in breast and other cancer models (Sirisoma et al., 2009).

  • Complexation and Theoretical Studies : Studies on the complexation of derivatives of "4,7-Dimethylquinolin-2(1h)-one" provide insights into their chemical behavior, important for applications in biochemistry and pharmaceuticals (Samy et al., 2018).

  • Antimicrobial and Anticancer Activity : Schiff base supramolecular complexes derived from quinoline compounds, including "4,7-Dimethylquinolin-2(1h)-one," have shown antimicrobial and anticancer activities, indicating potential for pharmaceutical applications (El-Sonbati et al., 2016).

Safety And Hazards

The safety and hazards associated with 4,7-Dimethylquinolin-2(1h)-one are not detailed in the available sources .

Future Directions

The future directions for research or applications of 4,7-Dimethylquinolin-2(1h)-one are not mentioned in the available sources .

properties

IUPAC Name

4,7-dimethyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-3-4-9-8(2)6-11(13)12-10(9)5-7/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVZLFFKZBDDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296197
Record name 4,7-dimethylquinolin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dimethylquinolin-2(1h)-one

CAS RN

2585-18-4
Record name 2585-18-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166289
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2585-18-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,7-dimethylquinolin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-dimethyl-1,2-dihydroquinolin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Abdelhameed - 2018 - search.proquest.com
Leishmaniasis is a neglected tropical disease; the number of fatalities it causes ranks it second to malaria among parasitic infections. The Leishmania parasite can cause cutaneous …
Number of citations: 3 search.proquest.com
Z Zhang, Z Wang, G Du - Heterocycles: an international journal …, 2020 - scholar.archive.org
A simple and easy-going method is developed to synthesize the analogues of 2-quinolinones by using triphosgene (BTC) as the carbonyl source. In these reactions, both the toxic …
Number of citations: 2 scholar.archive.org

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